Hypoxanthine-15N4

Stable Isotope Dilution LC-MS Internal Standard

Hypoxanthine-15N4 is a high-purity (≥98%) stable isotope-labeled purine for quantitative mass spectrometry and metabolic flux analysis. All four nitrogen atoms are replaced with ¹⁵N, providing a +4 Da mass shift that eliminates isobaric interference with endogenous hypoxanthine in LC-MS/MS and DMS-MS assays. Choose this compound for accurate hypoxanthine quantitation in plasma, urine, or tissue, or as a specific tracer for the purine salvage pathway (HPRT1-mediated IMP synthesis). Its distinct mass shift enables multiplexed internal standard panels alongside ¹³C₅,¹⁵N₄ or deuterated isotopologues.

Molecular Formula C5H4N4O
Molecular Weight 140.08 g/mol
Cat. No. B12404558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine-15N4
Molecular FormulaC5H4N4O
Molecular Weight140.08 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1
InChIKeyFDGQSTZJBFJUBT-NNZQUYKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypoxanthine-15N4: A Nitrogen-15 Labeled Purine Internal Standard for Mass Spectrometry Quantitation and Metabolic Flux Tracing


Hypoxanthine-15N4 (CAS 77910-30-6, molecular formula C5H415N4O, molecular weight 140.09) is a stable isotope-labeled purine derivative wherein all four nitrogen atoms are replaced with nitrogen-15 (¹⁵N), achieving an isotopic enrichment of ≥98 atom % ¹⁵N . The compound serves as an endogenous metabolite analog . This heavy isotope labeling confers a +4 Da mass shift relative to unlabeled hypoxanthine (C5H4N4O, MW 136.11) , enabling its use as an internal standard for quantitative LC-MS, GC-MS, or NMR analyses .

Procurement Risks of Substituting Hypoxanthine-15N4 with Alternative Isotopologues or Unlabeled Standards


Substituting Hypoxanthine-15N4 with unlabeled hypoxanthine or alternative isotopologues such as ¹³C₅,¹⁵N₄-hypoxanthine or deuterated analogs introduces distinct analytical and experimental limitations. Unlabeled hypoxanthine cannot serve as an internal standard in stable isotope dilution mass spectrometry due to its co-eluting, isobaric nature with endogenous analyte . Alternative isotopologues present different mass shifts (e.g., +9 Da for ¹³C₅,¹⁵N₄ ) which may be necessary for specific multiplexed assays, but may also exhibit divergent chromatographic behavior [1]. Furthermore, the four-nitrogen ¹⁵N label uniquely enables pathway-specific tracing in purine salvage studies, distinguishing its incorporation from de novo synthesis when used alongside complementary tracers [2]. These factors preclude interchangeable use without compromising quantitative accuracy or metabolic flux resolution.

Hypoxanthine-15N4 Quantitative Performance Benchmarks Against Comparator Compounds and Methods


Comparative Mass Shift and Isotopic Enrichment Against Unlabeled Hypoxanthine

Hypoxanthine-15N4 exhibits a +4.0 Da mass shift relative to unlabeled hypoxanthine (MW 140.09 vs. 136.11) due to ¹⁵N substitution at all four nitrogen positions . Commercial material is specified at ≥98 atom % ¹⁵N enrichment and 98.50% chemical purity . This degree of mass separation and isotopic enrichment is sufficient to preclude isotopic cross-talk from the M+4 natural abundance peak of endogenous hypoxanthine in most LC-MS applications.

Stable Isotope Dilution LC-MS Internal Standard

Method-Validation for DMS-MS Quantitation vs. LC-MS Reference Method

In a method development study for radiation biomarkers, Hypoxanthine-15N4 was employed as an internal standard at 50 µM for the quantitation of hypoxanthine in urine via DMS-MS [1]. To validate the new DMS-MS method, the fold-change in hypoxanthine concentration in NHP urine samples (pre- vs. 7-days post 10 Gy exposure) was compared to results obtained from a reference LC-MS method. The fold-change measured by DMS-MS was 2.76, while the LC-MS method yielded a fold-change of 2.59 [1].

Radiation Biodosimetry Method Validation Differential Mobility Spectrometry

Pathway-Specific Metabolic Tracing of Purine Salvage vs. De Novo Synthesis

In a study of T cell purine metabolism, 15N4-hypoxanthine was used in conjunction with 15N-glutamine to differentiate between salvage pathway and de novo purine synthesis [1]. The four-nitrogen 15N label permits detection of m+4 labeled IMP, AMP, and GMP specifically derived from the salvage of hypoxanthine via HPRT1 [2]. In control H460 cells treated with an ETC inhibitor (IACS-010759), 15N4-hypoxanthine tracing revealed a significant increase in fractional enrichment of m+4 IMP compared to untreated cells [2].

Metabolic Flux Analysis Purine Salvage Pathway Immunometabolism

Mass Difference and Purity Specification Relative to 13C5,15N4-Hypoxanthine

Hypoxanthine-15N4 (MW 140.09, +4 Da) provides a distinct mass shift compared to the dual-labeled analog Hypoxanthine-13C5,15N4 (MW 145.10, +9 Da) . Commercial specifications for Hypoxanthine-15N4 include a purity of 98.50% , whereas Hypoxanthine-13C5,15N4 is offered at a lower certified purity of 98% .

Stable Isotope Selection Multiplexed Assays Internal Standard Panel

Hypoxanthine-15N4: High-Value Procurement Scenarios for Targeted Applications


LC-MS/MS Quantitation of Endogenous Hypoxanthine in Biological Matrices

Hypoxanthine-15N4 is the optimal internal standard for accurate LC-MS/MS quantitation of hypoxanthine in plasma, urine, or tissue samples. Its +4 Da mass shift relative to the endogenous analyte avoids isotopic interference , and its high isotopic enrichment (≥98 atom % 15N) ensures minimal contribution to unlabeled analyte signal . This application is critical for clinical diagnostics, pharmacokinetic studies, and metabolomics research requiring precise measurement of this purine metabolite.

High-Throughput Biomarker Screening via DMS-MS

Procure Hypoxanthine-15N4 for use as an internal standard in differential mobility spectrometry-mass spectrometry (DMS-MS) assays. Validated data demonstrate that DMS-MS quantitation with this internal standard yields results comparable to LC-MS (fold-change 2.76 vs. 2.59) while achieving approximately 10-fold reduction in analysis time [1]. This scenario is ideal for radiation biodosimetry programs or any application demanding rapid, high-volume sample processing.

Metabolic Flux Analysis of Purine Salvage Pathway

Select Hypoxanthine-15N4 when the experimental objective is to specifically trace the flux of hypoxanthine through the purine salvage pathway (HPRT1-mediated conversion to IMP) [2]. The four-nitrogen label allows detection of m+4 labeled nucleotides (IMP, AMP, GMP) and can be paired with complementary 15N-glutamine to simultaneously quantify de novo purine synthesis [2]. This makes it a preferred tracer for immunometabolism studies and cancer metabolism research investigating purine utilization [3].

Multiplexed Internal Standard Panel Development

Include Hypoxanthine-15N4 in multiplexed LC-MS internal standard panels where multiple purine metabolites are quantified simultaneously. Its +4 Da mass shift leaves +9 Da channels (e.g., for 13C5,15N4-hypoxanthine) and deuterated channels available for other analytes . Its 98.50% purity specification provides reliable performance without requiring additional purification, streamlining procurement for laboratories developing high-complexity metabolomics assays.

Technical Documentation Hub

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